molecular formula C18H27N3O6S3 B602833 Leucomethylene Blue dimesylate CAS No. 1236208-20-0

Leucomethylene Blue dimesylate

Cat. No. B602833
CAS RN: 1236208-20-0
M. Wt: 477.6
InChI Key: SPCMQFLNOVTUBM-UHFFFAOYSA-N
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Description

Leucomethylene Blue Dimesylate, also known as TRx0237 mesylate, is an orally active second-generation tau protein aggregation inhibitor . It is a common reduced form of Methylene Blue, which is a member of the thiazine class of dyes . It could be used for the study of Alzheimer’s Disease .


Molecular Structure Analysis

Leucomethylene Blue Dimesylate is a reduced form of Methylene Blue . The molecular structure of Leucomethylene Blue Dimesylate is complex and involves a redox couple in equilibrium between oxidized blue Methylene Blue and reduced colorless Leucomethylene Blue .


Chemical Reactions Analysis

Leucomethylene Blue Dimesylate can undergo various chemical reactions. For instance, in the presence of hydrogen peroxide (H2O2), horseradish peroxidase (HRP) catalyzes an oxidation reaction of N-benzoyl leucomethylene blue (BLMB) that produced methylene blue . Another study shows that under conditions of molecular crowding, leucomethylene blue can self-associate to produce dimers .

properties

IUPAC Name

methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCMQFLNOVTUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomethylene Blue dimesylate

CAS RN

1236208-20-0
Record name Hydromethylthionine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236208200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydromethylthionine mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16899
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROMETHYLTHIONINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3248SEF29D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does HMTM exert its effects in the context of Alzheimer's disease?

A1: HMTM acts as a tau aggregation inhibitor. [, ] Tau protein aggregation is a hallmark of AD, leading to the formation of neurofibrillary tangles that disrupt neuronal function. [] By inhibiting tau aggregation, HMTM aims to slow or halt the progression of the disease. Furthermore, research suggests that HMTM may enhance mitochondrial activity, potentially counteracting the mitochondrial dysfunction observed in AD. []

Q2: What are the implications of the interaction between HMTM and cholinesterase inhibitors like rivastigmine?

A3: Studies have shown that chronic administration of rivastigmine, a cholinesterase inhibitor commonly used in AD treatment, can interfere with the beneficial effects of HMTM. [, ] Specifically, rivastigmine was found to partially prevent the HMTM-mediated enhancement of mitochondrial activity and reduce the levels of lactate, an energy substrate, in the brains of AD model mice. [] These findings highlight the importance of further research to understand the potential for drug interactions and optimize treatment strategies for AD patients.

Q3: How does HMTM impact biomarkers relevant to Alzheimer's disease?

A4: Clinical trials have investigated the effect of HMTM on neurofilament light chain (NfL), a blood-based biomarker for neurodegeneration. [] Results from the LUCIDITY trial indicate a significant dose-dependent reduction in plasma NfL concentration in patients treated with HMTM. [] This suggests that HMTM may slow down the neurodegenerative processes underlying AD progression. Measuring plasma NfL levels could potentially serve as a valuable tool for monitoring treatment response and disease progression in individuals with AD.

Q4: Beyond its potential in Alzheimer's, has HMTM shown any other therapeutic promise?

A5: Interestingly, research suggests that HMTM may have anti-hypoxia effects. [] A prospective study found that oral administration of HMTM led to significant increases in blood oxygen saturation (SpO2) in patients with mild hypoxaemia. [] Computational chemistry studies suggest that HMTM achieves this by interacting with heme iron, potentially facilitating oxygen binding and transport. [] These findings warrant further investigation into the therapeutic potential of HMTM for conditions characterized by hypoxia.

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